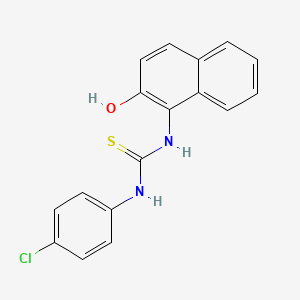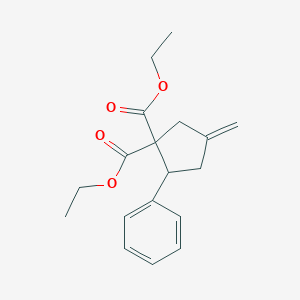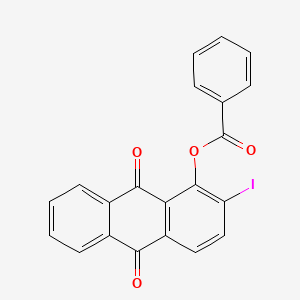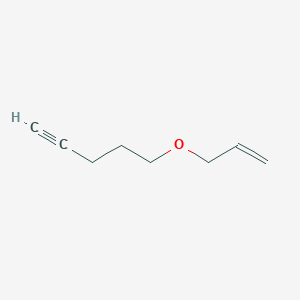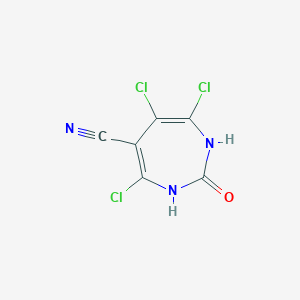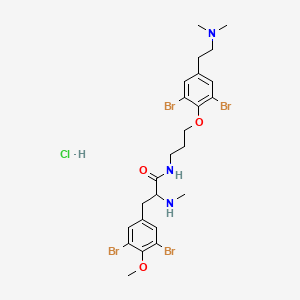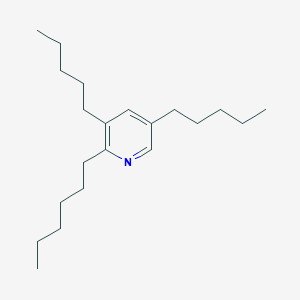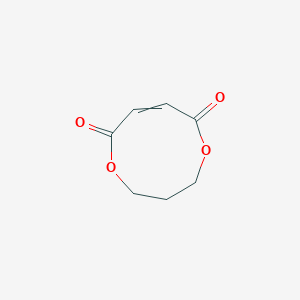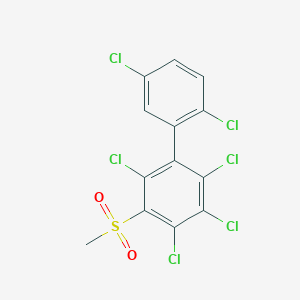![molecular formula C18H13NO4 B14286793 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid CAS No. 114608-53-6](/img/structure/B14286793.png)
2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Subsequent steps involve functional group modifications to introduce the hydroxy, methoxy, and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups on the aromatic ring.
Scientific Research Applications
2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to disease pathways.
Comparison with Similar Compounds
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo[a]carbazole-3-carboxamide: Shares a similar core structure but differs in functional groups.
3-Methoxy-9H-carbazole: Another carbazole derivative with different substituents.
Uniqueness: 2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid is unique due to its specific combination of hydroxy, methoxy, and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
114608-53-6 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid |
InChI |
InChI=1S/C18H13NO4/c1-23-10-3-5-15-13(7-10)11-4-2-9-6-14(18(21)22)16(20)8-12(9)17(11)19-15/h2-8,19-20H,1H3,(H,21,22) |
InChI Key |
VMNRXIXDWHEYOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CC4=CC(=C(C=C43)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




